molecular formula C12H14N2O2 B13172022 methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate

methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate

Cat. No.: B13172022
M. Wt: 218.25 g/mol
InChI Key: KXRHQRVEOMPECK-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and aminoethyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the indole ring structure. This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction.

    Functionalization: After the formation of the indole ring, further functionalization is carried out to introduce the aminoethyl and carboxylate groups at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate include other indole derivatives such as:

    Tryptamine: An indole derivative with a similar aminoethyl side chain.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

This compound is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10-2-3-11-9(8-10)4-6-14(11)7-5-13/h2-4,6,8H,5,7,13H2,1H3

InChI Key

KXRHQRVEOMPECK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)CCN

Origin of Product

United States

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